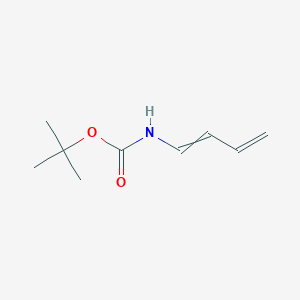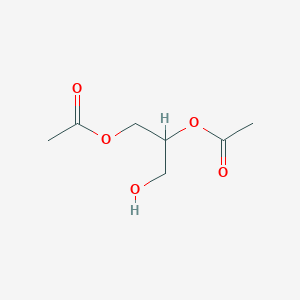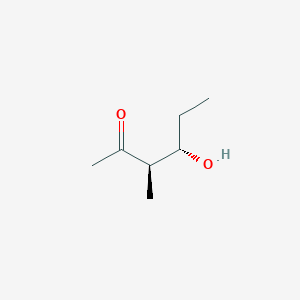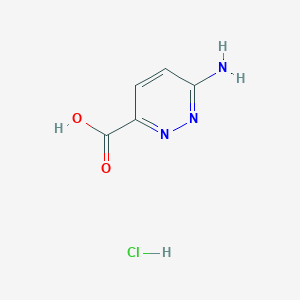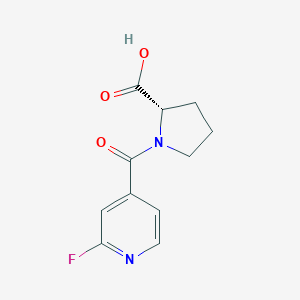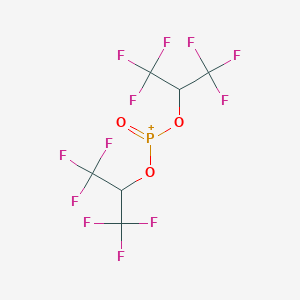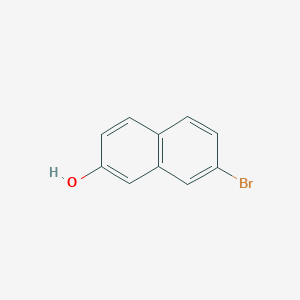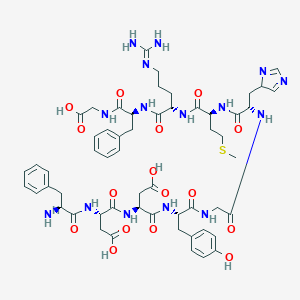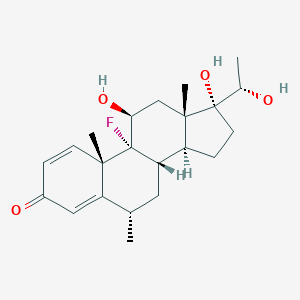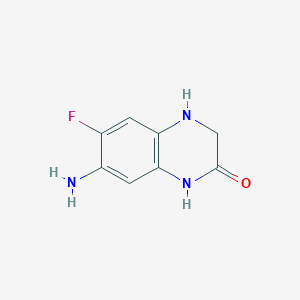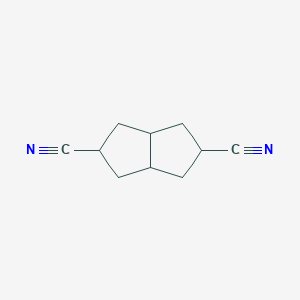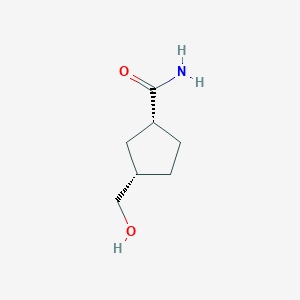
Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI), also known as CPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPCA is a cyclic amide that is structurally similar to other compounds that have been shown to have various biological activities. In
Mecanismo De Acción
Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has been shown to act as a partial agonist for the GPR84 receptor, which is involved in immune response and inflammation. Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has also been shown to inhibit the interaction between the protein NEMO and IKK, which is involved in the NF-κB signaling pathway. This inhibition leads to decreased inflammation and has potential therapeutic applications.
Efectos Bioquímicos Y Fisiológicos
Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has also been shown to protect neurons from oxidative stress and excitotoxicity, making it a potential therapeutic agent for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has several advantages for use in lab experiments, including its high purity and yield, as well as its well-characterized structure and mechanism of action. However, Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations must be taken into consideration when designing experiments using Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI).
Direcciones Futuras
There are several future directions for research on Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI), including the development of more potent and selective ligands for GPR84 and the investigation of Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI)'s potential as a therapeutic agent for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) and its potential applications in drug discovery.
Métodos De Síntesis
Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) can be synthesized through a multi-step process starting with the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime. The oxime can then be reduced to cyclopentanone methylamine, which can be further reacted with formaldehyde to form Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI). The synthesis of Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has been optimized to yield high purity and high yield, making it a reliable compound for scientific research.
Aplicaciones Científicas De Investigación
Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has been shown to have various scientific research applications, including as a ligand for G-protein-coupled receptors (GPCRs) and as an inhibitor of protein-protein interactions. Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has been studied for its potential use in drug discovery, as it has been shown to have activity against various disease targets, including cancer, inflammation, and neurological disorders.
Propiedades
Número CAS |
116940-85-3 |
|---|---|
Nombre del producto |
Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) |
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
(1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C7H13NO2/c8-7(10)6-2-1-5(3-6)4-9/h5-6,9H,1-4H2,(H2,8,10)/t5-,6+/m0/s1 |
Clave InChI |
DTJRIJIYNXZJHM-NTSWFWBYSA-N |
SMILES isomérico |
C1C[C@H](C[C@H]1CO)C(=O)N |
SMILES |
C1CC(CC1CO)C(=O)N |
SMILES canónico |
C1CC(CC1CO)C(=O)N |
Sinónimos |
Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)
